Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
Description
Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate is a fluorinated heterocyclic compound featuring a benzofuropyrimidine core. This structure combines a fused benzofuran and pyrimidine system with a 4-fluorophenyl substituent at position 3 and a methyl acetate group at position 1. The fluorine atom and ester moiety are critical for modulating solubility, metabolic stability, and target binding.
Properties
CAS No. |
877657-57-3 |
|---|---|
Molecular Formula |
C19H13FN2O5 |
Molecular Weight |
368.32 |
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C19H13FN2O5/c1-26-15(23)10-21-16-13-4-2-3-5-14(13)27-17(16)18(24)22(19(21)25)12-8-6-11(20)7-9-12/h2-9H,10H2,1H3 |
InChI Key |
CKPQYBVRIAVHEW-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable pyrimidine derivative, under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.
Introduction of the Dioxo Groups:
Esterification: The final step involves the esterification of the intermediate compound with methyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuro[3,2-d]pyrimidines.
Scientific Research Applications
Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzofuropyrimidine Cores
a. Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate
- Structural Differences : Incorporates an imidazolone ring fused to the benzofuropyrimidine system, replacing the 4-fluorophenyl group with a phenyl substituent.
- Properties : Exhibits a melting point of 243–245°C and demonstrates antimicrobial activity. The imidazolone ring enhances planarity, stabilizing crystal packing via weak C–H⋯O interactions .
- Biological Activity : Shows analgesic and anti-inflammatory effects, attributed to the imidazolone moiety’s electron-rich nature .
b. 2-[2,4-Dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide
- Structural Differences : Replaces the methyl ester with an acetamide group and introduces a phenethyl substituent at position 3.
- Properties : The amide group improves metabolic stability compared to ester derivatives, making it a candidate for prolonged pharmacological action .
Thiazolidinone and Hydrazinylidene Derivatives
a. 4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate (Compound 16)
- Structural Differences: Features a thiazolidinone ring and a 3-chlorobenzoyl group instead of the benzofuropyrimidine core.
- Properties: Melting point of 220–222°C, 92% synthesis yield.
- Biological Activity : Demonstrates antimicrobial activity, though less potent than fluorinated analogs due to reduced electronegativity .
b. 3-[{2-[(4-Methylphenyl)carbamothioyl]hydrazinylidene}methyl}phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate (Compound 23)
- Structural Differences : Includes a thiourea-linked hydrazinylidene group and a 4-methylphenyl substituent.
- Properties : Lower melting point (194–196°C) compared to fluorinated derivatives, suggesting reduced crystallinity and higher solubility .
Fluorinated Derivatives in Agrochemicals and Pharmaceuticals
a. Epoxiconazole
- Structural Differences : A triazole fungicide with 2-chlorophenyl and 4-fluorophenyl groups on an oxirane ring.
b. 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
Comparative Data Tables
Key Findings and Implications
Role of Fluorine: The 4-fluorophenyl group in the target compound likely improves metabolic stability and target affinity compared to non-fluorinated analogs, as seen in Epoxiconazole and fluorobenzoyl-piperazine derivatives .
Ester vs. Amide Moieties : Methyl acetate may offer faster hydrolysis (and thus shorter activity duration) than the acetamide group in compound 1351780-16-9 .
Structural Planarity : Analogues with fused imidazolone rings (e.g., ) exhibit enhanced biological activity due to improved intermolecular interactions, suggesting that modifying the target compound’s planarity could optimize efficacy.
Biological Activity
Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo- benzofuro[3,2-d]pyrimidin-1-yl]acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzofuro-pyrimidine core with a fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 329.3 g/mol. The specific arrangement of functional groups contributes to its biological activity.
Synthesis
Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo- benzofuro[3,2-d]pyrimidin-1-yl]acetate can be synthesized through multi-step organic reactions involving the appropriate benzofuro and pyrimidine derivatives. The synthesis typically involves:
- Formation of the Benzofuro Core : By reacting suitable precursors under controlled conditions.
- Pyrimidine Ring Closure : Utilizing cyclization methods that promote the formation of the pyrimidine moiety.
- Acetylation : Final modification to introduce the methyl acetate group.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, certain benzofuro-pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Benzofuro-Pyrimidine A | MCF-7 | 15.0 |
| Benzofuro-Pyrimidine B | HCT-116 | 8.5 |
| Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo- benzofuro[3,2-d]pyrimidin-1-yl]acetate | TBD | TBD |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that derivatives can inhibit bacterial growth effectively:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Exhibits activity against Escherichia coli.
The proposed mechanisms for the biological activity of methyl 2-[3-(4-fluorophenyl)-2,4-dioxo- benzofuro[3,2-d]pyrimidin-1-yl]acetate include:
- Inhibition of Enzymatic Pathways : Targeting enzymes involved in cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Disruption of Membrane Integrity : Affecting bacterial cell walls leading to cell lysis.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Anticancer Efficacy :
-
Antimicrobial Trials :
- In a trial assessing the compound's effect on bacterial infections, it was found to significantly reduce bacterial load in infected models compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
